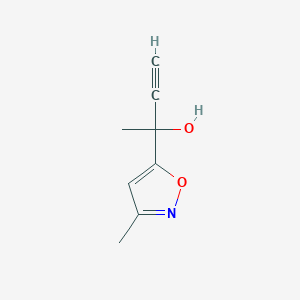

2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol

Description

Structural Significance and Functional Group Interplay

The Isoxazole (B147169) Heterocycle: A Versatile Scaffold in Synthetic Design

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. ijpca.org This structural motif is a cornerstone in medicinal chemistry and synthetic design due to its combination of electronic properties, metabolic stability, and synthetic accessibility. nih.gov Isoxazoles are considered important scaffolds in drug discovery, appearing in a range of pharmaceuticals. ijpca.orgijpcbs.com

The versatility of the isoxazole ring stems from several key features:

Synthetic Equivalents: The isoxazole nucleus can be considered a masked form of other functional groups. For instance, reductive cleavage of the N-O bond can unmask functionalities like β-hydroxy ketones, γ-amino alcohols, or 1,3-dicarbonyl compounds, providing a strategic route to these important synthetic intermediates. ijpcbs.com

Modulator of Physicochemical Properties: Incorporation of an isoxazole ring can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity, which are critical parameters in the design of bioactive compounds.

Diverse Reactivity: The ring can undergo various chemical transformations, including electrophilic substitution (though less readily than carbocyclic aromatic rings), metallation followed by reaction with electrophiles, and ring-opening reactions, allowing for extensive functionalization. researchgate.net

| Pharmaceutical Agent (Example) | Therapeutic Class | Role of the Isoxazole Ring |

|---|---|---|

| Sulfamethoxazole | Antibiotic | Core structural component essential for antibacterial activity. |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) | Acts as the central heterocyclic scaffold for binding to the enzyme active site. ijpca.org |

| Leflunomide | Antirheumatic | The isoxazole ring is metabolically opened to form the active metabolite. ijpca.org |

| Acivicin | Antitumor | A key structural element of this antibiotic with antitumor properties. ijpcbs.com |

The Tertiary Propargylic Alcohol Moiety: Reactivity and Synthetic Handles

Propargylic alcohols, compounds containing both a hydroxyl group and a carbon-carbon triple bond, are recognized as exceptionally versatile building blocks in organic synthesis. researchgate.netnih.gov The tertiary nature of the alcohol in 2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol, with two additional methyl groups on the carbinol carbon, imparts specific reactivity patterns.

Key transformations involving this moiety include:

Rearrangement Reactions: Under acidic conditions or with metal catalysts, tertiary propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones. nih.gov

Nucleophilic Substitution: The hydroxyl group can be activated (e.g., by protonation or conversion to a better leaving group) to allow for nucleophilic substitution, leading to the formation of propargyl halides, ethers, or amines.

Alkyne-Based Reactions: The terminal alkyne is a hub of reactivity. It can undergo hydration, halogenation, and various coupling reactions (e.g., Sonogashira, Glaser). nih.govnih.gov It can also be deprotonated to form a nucleophilic acetylide for addition to electrophiles.

Oxidative Rearrangements: The oxidation of tertiary propargylic alcohols can lead to the formation of various products, including tetrasubstituted alkenes with carboxylic acid substituents, through processes that may involve epoxidation of the alkyne followed by molecular rearrangement. thieme-connect.com

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Meyer-Schuster Rearrangement | Acid catalyst (e.g., TsOH, H₂SO₄) | α,β-Unsaturated Ketone |

| Electrophilic Halogenation | N-Iodosuccinimide (NIS), AgSbF₆ | α-Iodoenone nih.gov |

| Addition to Alkyne | H₂O, H⁺/Hg²⁺ (Hydration) | α-Hydroxy Ketone |

| Cross-Coupling | Aryl halide, Pd/Cu catalyst (Sonogashira) | Disubstituted Alkyne |

| Oxidative Rearrangement | m-CPBA | Enoic Acid thieme-connect.com |

Conjoined Heterocycle-Alkyne-Alcohol Architectures in Complex Molecule Synthesis

The direct linkage of a heterocycle, an alkyne, and an alcohol creates a multifunctional synthon where the moieties can react in concert or sequentially to build molecular complexity rapidly. Such architectures are valuable precursors in cascade or tandem reactions. For example, the alkyne can be used as a handle to construct a new ring fused to the existing isoxazole, a process that might be directed or influenced by the adjacent alcohol. The development of transition-metal-catalyzed reactions has provided powerful tools for converting simple alkynes into a wide array of nitrogen-containing heterocycles, showcasing the potential for intramolecular cyclization of substrates like this compound. nih.govnih.gov The synthesis of various N-, O-, and S-heterocycles often proceeds through intermediates containing both alkyne and carbonyl or alcohol functionalities, highlighting the strategic importance of this combined architecture. nih.gov

Historical Trajectory of Related Structural Motifs in Chemical Research

The existence and utility of a molecule like this compound are built upon a century of foundational research into the synthesis and reactivity of its constituent parts.

Evolution of Isoxazole Synthesis Methodologies

The chemistry of isoxazoles has a rich history. While Ludwig Claisen is credited with recognizing the cyclic structure of a substituted isoxazole in 1888, the first synthesis of the parent ring is attributed to Dunstan and Dymond. ijpcbs.com A pivotal moment in isoxazole chemistry was the work of Quilico between 1930 and 1946, which established the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds as a primary method for constructing the ring. ijpcbs.com

This cycloaddition remains a cornerstone of isoxazole synthesis. The general approach involves the reaction of a nitrile oxide (often generated in situ from an aldoxime) with an alkyne to produce a 3,5-disubstituted isoxazole, or with an alkene to yield an isoxazoline. nih.govwikipedia.org Over the decades, this fundamental method has been refined and expanded significantly.

Early Methods: The first synthesis of isoxazole itself was achieved by Claisen in 1903 from propargylaldehyde acetal. nih.gov

Classic Cycloadditions: The reaction of hydroxylamine (B1172632) with 1,3-diketones has been a long-standing and reliable method for preparing isoxazoles. wikipedia.org

Modern Advances: Contemporary methods focus on improving efficiency, regioselectivity, and environmental friendliness. This includes the development of copper(I)-catalyzed procedures for the reaction between nitrile oxides and terminal acetylenes, the use of green chemistry approaches like ultrasound radiation, and the development of transition metal-catalyzed cycloadditions. nih.gov Sequential [3+2]-cycloaddition and cross-coupling reactions have also been developed to create highly substituted isoxazoles. ijpcbs.com

Advancements in Propargylic Alcohol Construction and Derivatization

The synthesis of propargylic alcohols is a fundamental transformation in organic chemistry. The most classic and direct method is the addition of a metal acetylide to a carbonyl compound (an aldehyde or ketone). nih.gov

The Favorskii Reaction: A historically significant method involves the base-promoted condensation of acetylene (B1199291) with a ketone, such as acetone (B3395972). wikipedia.org Industrial-scale synthesis of 2-methylbut-3-yn-2-ol, a simple tertiary propargylic alcohol, utilizes this principle, often with potassium hydroxide (B78521) as the catalyst. wikipedia.orggoogle.com

Organometallic Reagents: The development of organometallic chemistry provided more versatile and controllable methods. Grignard reagents (e.g., ethynylmagnesium bromide) and organolithium reagents (e.g., lithium acetylide) are now routinely used for the nucleophilic addition to carbonyls to form propargylic alcohols.

Asymmetric Synthesis: A major modern advancement has been the development of catalytic, enantioselective methods for synthesizing chiral propargylic alcohols. This involves the addition of terminal alkynes to aldehydes or ketones using chiral catalysts, often based on metals like zinc, titanium, or palladium, to produce optically active products. rsc.org

Derivatization: Research has also focused on expanding the synthetic utility of propargylic alcohols. Recent decades have seen a surge in methodologies for their direct transformation into other valuable structures like allenes, furans, and various heterocycles, often using sophisticated transition metal catalysts. rsc.orgresearchgate.net

Emergence of Multi-Functionalized Small Molecules in Synthetic Targets

The paradigm of organic synthesis has progressively shifted towards strategies that maximize efficiency and atom economy. Central to this evolution is the emergence of multi-functionalized small molecules as key synthetic targets and intermediates. wikipedia.org Unlike simpler monofunctional reactants, these molecules possess multiple distinct reactive sites, allowing for sequential or orthogonal chemical modifications from a single starting material. This approach streamlines synthetic pathways, reduces the number of steps required to build complex structures, and provides rapid access to libraries of structurally diverse compounds.

Molecules like this compound are at the forefront of this trend. They are not merely passive scaffolds but are designed for reactivity. The inherent chemical orthogonality of their functional groups—in this case, a stable aromatic heterocycle and a reactive alcohol/alkyne combination—allows chemists to selectively address one part of the molecule while leaving the other intact for subsequent transformations. This capability is crucial in areas such as medicinal chemistry and materials science, where the systematic modification of a core structure is essential for optimizing properties and functions. researchgate.netrsc.org

The value of this compound lies in the unique combination of its constituent parts: the isoxazole ring and the propargyl alcohol group.

The Isoxazole Moiety: The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a common feature in many biologically active compounds and approved pharmaceutical drugs. nih.govnih.govbohrium.com Its inclusion in a synthetic building block offers several advantages:

Structural Stability: The aromatic nature of the isoxazole ring provides a rigid and stable core.

Modulation of Physicochemical Properties: As a heterocyclic system, it influences properties such as solubility, polarity, and metabolic stability. bohrium.com

Synthetic Handle: The isoxazole ring can act as a precursor to other functional groups, such as β-hydroxy ketones or enaminones, through ring-opening reactions, adding another layer of synthetic versatility. lifechemicals.com

The Propargyl Alcohol Moiety: Propargyl alcohols are organic compounds containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). rawsource.com This dual functionality makes them exceptionally useful in organic synthesis. rawsource.comresearchgate.net

Alkyne Reactivity: The terminal alkyne is a gateway to numerous transformations, including Sonogashira coupling, "click" chemistry (cycloadditions), and hydrogenation. rawsource.com

Hydroxyl Reactivity: The tertiary alcohol can be engaged in etherification, esterification, or serve as a directing group for reactions on the adjacent alkyne.

Combined Reactivity: The synergy between the alcohol and alkyne enables unique rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones. nih.gov

The strategic combination of these two motifs in this compound creates a powerful building block. It allows for the introduction of a stable, biologically relevant heterocyclic core into a target molecule, while the propargyl alcohol provides a highly versatile point for further elaboration and diversification. This dual nature makes it an ideal substrate for constructing complex molecular libraries aimed at discovering new therapeutic agents and functional materials. researchgate.net

Interactive Data Table 1: Functional Groups in this compound and Their Synthetic Potential

| Functional Group | Structure Fragment | Key Role in Synthesis | Potential Transformations |

| Isoxazole Ring | 3-Methylisoxazol-5-yl | Stable heterocyclic scaffold, bioisostere. | Ring-opening to β-dicarbonyls, C-H functionalization. |

| Tertiary Alcohol | -C(OH)(CH₃)- | Nucleophile, directing group. | Esterification, Etherification, Meyer-Schuster rearrangement. |

| Terminal Alkyne | -C≡CH | Versatile reactive handle for C-C bond formation. | Sonogashira coupling, Click chemistry (Azide-alkyne cycloaddition), Hydration, Hydrogenation. |

Interactive Data Table 2: Research Findings on Related Functionalized Isoxazoles

| Compound Class | Synthetic Method | Research Finding | Application/Potential |

| 3,5-Disubstituted Isoxazoles | 1,3-Dipolar cycloaddition of nitrile oxides with alkynes. | Highly regioselective method for creating the isoxazole core. nih.gov | Core structures for anticancer, anti-inflammatory, and antimicrobial agents. nih.govbohrium.com |

| 5-(Fluoroalkyl)isoxazoles | Cycloaddition of halogenoximes and subsequent deoxofluorination. | Provides access to fluorinated building blocks. nih.gov | Used in agrochemicals and pharmaceuticals to enhance metabolic stability. rsc.org |

| 3-Phenyl-isoxazol-5-yl Quinazolinones | Multi-step synthesis involving condensation reactions. | Resulting compounds showed antineoplastic activity against several cancer cell lines. nih.gov | Development of novel anticancer therapeutics. |

| Isoxazol-5-ones | Amine-functionalized cellulose (B213188) catalyzed condensation. | An efficient and green chemistry approach to synthesizing isoxazolone derivatives. mdpi.com | Intermediates for more complex bioactive molecules. |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)but-3-yn-2-ol |

InChI |

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)9-11-7/h1,5,10H,2-3H3 |

InChI Key |

IRROQUKZDPLIDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(C)(C#C)O |

Origin of Product |

United States |

Synthetic Strategies for 2 3 Methylisoxazol 5 Yl but 3 Yn 2 Ol and Precursors

Methodologies for the Formation of the 3-Methylisoxazole Ring

The isoxazole (B147169) ring is a prominent scaffold in medicinal chemistry and organic synthesis. Its formation can be achieved through various synthetic routes, including classical cyclization reactions and modern transition metal-catalyzed approaches. The regioselectivity of these reactions is a critical aspect, determining the substitution pattern of the resulting isoxazole ring.

Cyclization Reactions Involving Hydroxylamine (B1172632) and 1,3-Diketones or β-Keto Esters

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a foundational method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. This approach, however, can present challenges in controlling the regioselectivity, often leading to a mixture of isomeric products. The reaction of an unsymmetrical 1,3-diketone with hydroxylamine can yield two different isoxazole isomers, and the outcome is influenced by reaction conditions such as pH. acs.org For instance, the reaction of a β-ketoester with hydroxylamine can yield 3-hydroxyisoxazoles, but is often accompanied by the formation of isoxazolin-5-one (B1206914) as a minor product. mdpi.com

Table 1: Regioselectivity in the Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine

| 1,3-Dicarbonyl Compound | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| β-Enamino diketones | Varied (solvent, Lewis acid) | 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles | acs.org |

| Diaryl 1,3-diketones | Microwave irradiation on silica (B1680970) gel | 3,5-disubstituted isoxazoles | nbinno.com |

| β-Ketoesters | Aqueous ethanol | 3-Aminoisoxazoles (from β-ketonitriles) | acs.org |

| Aryl 1,3-diketoesters | Acidic, neutral, or basic pH | 3,5-isoxazole esters (acidic) or other isoxazole derivatives | acs.org |

Transition Metal-Catalyzed Approaches to Isoxazoles

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, including isoxazoles. These methods often offer high efficiency, regioselectivity, and functional group tolerance. rsc.org Various transition metals, such as copper, palladium, and rhodium, have been successfully employed in isoxazole synthesis. acs.orgacs.orgrsc.org

Copper-catalyzed reactions are particularly prevalent. For example, a copper(I)-catalyzed [3+2] cycloaddition of in situ generated nitrile oxides with terminal acetylenes provides a rapid and regioselective route to 3,5-disubstituted isoxazoles. nih.gov Another copper-catalyzed approach involves the synthesis of trisubstituted isoxazoles from alkynyl oxime ethers through a cascade cyclization-migration process. acs.org Palladium catalysts have been utilized in the synthesis of biaryl-substituted isoxazoles through a four-component, three-step reaction involving Sonogashira coupling, cyclocondensation, and Suzuki coupling. mdpi.com Rhodium catalysts have been employed in the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to produce polysubstituted 3-aminopyrroles, demonstrating the versatility of isoxazoles as synthetic intermediates. acs.org

Table 2: Overview of Transition Metal-Catalyzed Isoxazole Syntheses

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Copper(I) | [3+2] Cycloaddition | Nitrile oxides and terminal acetylenes | 3,5-Disubstituted isoxazoles | nih.gov |

| Copper(II) | Cascade cyclization-migration | Alkynyl oxime ethers | Trisubstituted isoxazoles | acs.org |

| Palladium | Four-component reaction | Aroyl chloride, p-bromophenyl acetylene (B1199291), hydroxylamine, boronic acids | Biaryl-substituted isoxazoles | mdpi.com |

| Rhodium(II) | Formal [3+2] cycloaddition | N-sulfonyl-1,2,3-triazoles and isoxazoles | Polysubstituted 3-aminopyrroles | acs.org |

Regioselective Synthesis of Substituted Isoxazoles

Controlling the regiochemistry of isoxazole synthesis is crucial for accessing specific isomers with desired biological activities or for their use as defined building blocks in further synthetic transformations. Several strategies have been developed to achieve high regioselectivity.

One approach involves the use of α,β-unsaturated aldehydes and ketones, which react with N-hydroxyl-4-toluenesulfonamide to afford 3-substituted and 3,5-disubstituted isoxazoles with high regioselectivity under mild conditions. acs.org The use of β-enamino diketones as precursors allows for the regioselective synthesis of four different series of regioisomeric isoxazoles by carefully controlling the reaction conditions, such as the solvent and the use of a Lewis acid. acs.org Another method for the regioselective synthesis of 3,5-disubstituted isoxazoles involves a one-pot copper(I)-catalyzed reaction of in situ generated nitrile oxides and terminal acetylenes. nih.gov The reaction of fluoroalkyl ynones with hydroxylamine can also be controlled to selectively produce either 3- or 5-fluoroalkyl-substituted isoxazoles. nih.gov

Synthesis of the But-3-yn-2-ol Fragment

The but-3-yn-2-ol fragment is a key component of the target molecule, providing the reactive alkyne functionality. Its synthesis can be achieved through several well-established methods.

Favorskii Reaction and its Modern Variants (Condensation of Acetylene and Acetone)

The Favorskii reaction, discovered in the early 1900s, is a fundamental organic reaction that involves the base-catalyzed addition of a terminal alkyne to a carbonyl group. wikipedia.org In the context of synthesizing the but-3-yn-2-ol fragment, this reaction entails the condensation of acetylene with acetone (B3395972). The reaction is typically carried out under basic conditions, where a metal acetylide is formed in situ and subsequently attacks the carbonyl carbon of acetone to form a propargyl alcohol. wikipedia.org

Modern variations of this reaction have been developed to improve efficiency and safety. For industrial-scale production of 2-methyl-3-butyn-2-ol (B105114), a common precursor, the reaction of acetylene and acetone is often performed using a potassium hydroxide (B78521) catalyst in a solvent such as liquid ammonia (B1221849). google.com This method offers advantages such as a homogeneous reaction system, reduced side reactions, and high product yield. google.com The compound 2-methyl-3-butyn-2-ol itself can serve as a protected form of acetylene in other reactions. wikipedia.orgwikipedia.org

Table 3: Conditions for the Favorskii Reaction of Acetylene and Acetone

| Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium Hydroxide | Liquid Ammonia | 30-55 | 1.5-2.8 MPa | High | google.com |

| Base (general) | Not specified | Not specified | Not specified | Not specified | wikipedia.org |

Direct Synthesis of Alkynes from Alcohols via Oxidative Dehydrogenation or Dehydration

A more recent and innovative approach for the synthesis of alkynes involves the direct conversion of alcohols through an oxidative dehydrogenation and dehydration process. This method avoids the traditional multi-step procedures that often involve the oxidation of an alcohol to an aldehyde or ketone followed by further transformations. wikipedia.orgorganic-chemistry.org

One such method utilizes sulfuryl fluoride (B91410) (SO₂F₂) to promote the dehydration and dehydrogenation of alcohols, yielding alkynes in high yields under mild conditions and without the need for transition metals. organic-chemistry.orgacs.orgnih.gov This transformation is applicable to a wide range of alcohols, including secondary alcohols, which are relevant for the synthesis of the but-3-yn-2-ol fragment. organic-chemistry.org The process is cost-effective and environmentally friendly, employing inexpensive and readily available reagents. organic-chemistry.org The resulting crude alkynes are often of sufficient purity for direct use in subsequent reactions. organic-chemistry.orgacs.orgnih.gov

Table 4: SO₂F₂-Mediated Synthesis of Alkynes from Alcohols

| Substrate (Alcohol) | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Various homobenzylic and aliphatic alcohols | SO₂F₂, DMSO, K₂CO₃, DBU, CsF | Mild | Up to 95 | organic-chemistry.orgacs.orgnih.gov |

| 2-(4-biphenyl)ethanol (model substrate) | SO₂F₂, DMSO, base | Optimized | High | organic-chemistry.org |

Nucleophilic Addition of Alkynes to Carbonyl Compounds

The synthesis of propargylic alcohols, such as 2-(3-methylisoxazol-5-yl)but-3-yn-2-ol, is frequently achieved through the nucleophilic addition of an alkyne to a carbonyl compound. illinois.edu This powerful carbon-carbon bond-forming reaction involves the attack of a nucleophilic alkynylide on an electrophilic carbonyl carbon of an aldehyde or ketone. nih.gov The reaction is attractive due to its convergent nature, allowing for the direct combination of two key fragments to construct the desired molecular framework. nih.gov

The process typically begins with the deprotonation of a terminal alkyne using a strong base to generate a highly reactive metal acetylide. The choice of base and metal counter-ion can significantly influence the reaction's efficiency and selectivity. Subsequently, the alkynylide attacks the carbonyl group, and an acidic workup protonates the resulting alkoxide to yield the propargylic alcohol. nih.gov For the synthesis of the title compound, this would involve the addition of an ethynyl (B1212043) anion equivalent to 1-(3-methylisoxazol-5-yl)ethan-1-one, followed by quenching, or a related process.

A variety of catalytic systems have been developed to facilitate this transformation with high efficiency and, when applicable, high enantioselectivity. Organozinc reagents, for example, are widely used due to their mild reactivity and excellent functional group tolerance. nih.gov Catalytic systems often employ a chiral ligand in conjunction with a metal salt, such as zinc triflate (Zn(OTf)₂) or titanium tetraisopropoxide (Ti(OiPr)₄), to create a chiral environment for the addition. nih.govorganic-chemistry.org

Table 1: Catalytic Systems for Asymmetric Alkynylation of Carbonyls

| Catalyst/Ligand System | Metal Source | Typical Substrates | Key Features |

|---|---|---|---|

| (+)-N-Methylephedrine | Zn(OTf)₂ | Aldehydes | Commercially available and inexpensive ligand; reaction can tolerate some water. organic-chemistry.org |

| BINOL | Ti(Oi-Pr)₄ / Et₂Zn | Aldehydes | Provides high enantioselectivity for a broad range of aldehydes. nih.govorganic-chemistry.org |

| ProPhenol | Me₂Zn or Et₂Zn | Aldehydes | Commercially available ligand; catalyst facilitates addition to sensitive α,β-unsaturated aldehydes. nih.govnih.gov |

Catalytic Hydration/Reduction of Alkynes to Alcohols

While not a direct route to tertiary propargylic alcohols, catalytic hydration and reduction of alkynes are fundamental transformations for synthesizing precursors or related alcohol structures.

Catalytic Hydration of Alkynes The hydration of alkynes is a primary method for synthesizing carbonyl compounds. researchgate.net This reaction involves the addition of water across the carbon-carbon triple bond. In the presence of a mercury(II) sulfate (B86663) catalyst in aqueous acid, the hydration of terminal alkynes follows Markovnikov's rule to produce methyl ketones. libretexts.orglibretexts.org The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable keto form. libretexts.orglibretexts.org For internal alkynes, hydration can result in a mixture of two isomeric ketones unless the alkyne is symmetrical. libretexts.org This method is highly valuable for preparing ketone precursors, such as 5-acetyl-3-methylisoxazole, which can then undergo nucleophilic alkynylation as described in section 2.2.3.

Table 2: Catalysts for Alkyne Hydration

| Catalyst System | Regioselectivity | Substrates | Notes |

|---|---|---|---|

| HgSO₄ / H₂SO₄, H₂O | Markovnikov | Terminal & Internal Alkynes | Traditional method; produces methyl ketones from terminal alkynes. libretexts.orglibretexts.org |

| Au(I) or Au(III) Complexes | Markovnikov | Terminal & Internal Alkynes | Milder, acid-free conditions compared to mercury catalysts. organic-chemistry.org |

| Hydroboration-Oxidation | Anti-Markovnikov | Terminal Alkynes | A two-step process that yields aldehydes from terminal alkynes. libretexts.org |

Catalytic Reduction of Alkynes The reduction of alkynes, also known as hydrogenation, can be controlled to yield either alkanes or alkenes. libretexts.org Complete reduction to an alkane is achieved using excess hydrogen gas with a standard metal catalyst like platinum, palladium, or nickel. openochem.org Partial reduction is more synthetically useful and can be directed to form either cis- or trans-alkenes. libretexts.org

Hydrogenation to cis-Alkenes : Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), hydrogenation can be stopped at the alkene stage, producing the cis-isomer via syn-addition of hydrogen. organicchemistrytutor.comyoutube.com

Reduction to trans-Alkenes : The use of an alkali metal (like sodium or lithium) in liquid ammonia results in the formation of the trans-alkene via an anti-addition mechanism. openochem.org

These reduction methods are not used to form the target propargylic alcohol but are crucial for synthesizing related molecules where the alkyne moiety is converted into a less saturated functional group.

Convergent and Linear Synthesis Pathways for this compound

The construction of this compound can be approached through either a linear or a convergent synthetic strategy.

Coupling Strategies for Isoxazole and Butynol (B8639501) Subunits

The most direct convergent strategy for assembling this compound relies on coupling the isoxazole and butynol components.

Nucleophilic Addition to an Isoxazole Ketone : This is the most common and logical approach. It involves the synthesis of 5-acetyl-3-methylisoxazole as the key electrophile. This ketone can be prepared through various methods, including the cycloaddition of a diketone precursor with hydroxylamine. The ketone then reacts with a suitable nucleophilic alkyne, such as ethynylmagnesium bromide or lithium acetylide, followed by reaction with a methyl electrophile, or more directly with a propargyl organometallic reagent. This directly forms the C-C bond and installs the tertiary alcohol functionality in a single step.

Cross-Coupling Reactions : An alternative strategy involves a transition-metal-catalyzed cross-coupling reaction. For example, a 5-halo-3-methylisoxazole could be coupled with a pre-formed organometallic butynol reagent. While palladium-catalyzed cross-coupling reactions are common, the N-O bond of the isoxazole ring can sometimes be susceptible to cleavage via oxidative addition, which can complicate such approaches. chemrxiv.org However, careful selection of catalysts and reaction conditions can allow for selective C-C bond formation. chemrxiv.org

Stereochemical Control in Related Propargylic Alcohol Syntheses

While this compound is an achiral molecule, the synthesis of related chiral propargylic alcohols is of significant interest in organic synthesis. nih.gov Achieving stereochemical control in the formation of the stereocenter is a key challenge that can be addressed through several asymmetric synthesis strategies.

Catalyst-Controlled Asymmetric Addition : This is the most prevalent method, where a chiral catalyst directs the enantioselective addition of an alkyne to a prochiral aldehyde or ketone. illinois.edu As mentioned in section 2.2.3, ligands such as BINOL and ProPhenol, in combination with metals like zinc or titanium, form chiral complexes that bind the substrates in a specific orientation, favoring attack on one face of the carbonyl. nih.govnih.gov This can lead to the formation of propargylic alcohols with very high enantiomeric excess (ee). organic-chemistry.org

Substrate-Controlled Addition : In molecules that already contain a stereocenter, that center can influence the stereochemical outcome of the alkyne addition. This is known as diastereoselective synthesis. For example, chelation control can be used where a nearby functional group coordinates to the metal of the alkynylide reagent, leading to a rigid transition state that directs the nucleophilic attack from the less hindered face. thieme-connect.de

Asymmetric Reduction of Ynones : An alternative to alkyne addition is the asymmetric reduction of a prochiral ynone (a ketone adjacent to an alkyne). Catalysts such as Noyori's ruthenium complexes or the Corey-Bakshi-Shibata (CBS) reagent can reduce the ketone to an alcohol with high enantioselectivity. thieme-connect.de

Table 3: Methods for Stereocontrolled Propargylic Alcohol Synthesis

| Method | Reagents/Catalysts | Stereochemical Principle | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Alkynylation | Zn(OTf)₂/(+)-N-Methylephedrine | Catalyst Control | High (up to 99%) organic-chemistry.org |

| Asymmetric Alkynylation | Ti(OiPr)₄/BINOL | Catalyst Control | High (>92%) nih.gov |

| Asymmetric Reduction | Noyori Ru-TsDPEN catalysts | Catalyst Control | Excellent (>95%) thieme-connect.de |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Reagent | Catalyst Control | Good to Excellent (71-96%) thieme-connect.de |

Green Chemistry Principles in the Synthesis of this compound and Related Molecules

Applying the principles of green chemistry to the synthesis of isoxazole-containing molecules is crucial for developing more sustainable and environmentally benign processes. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key principles relevant to the synthesis of the title compound include:

Waste Prevention : Designing syntheses to minimize byproduct formation. Convergent pathways are often superior to linear ones in this regard. nih.gov

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. Addition reactions, such as the nucleophilic addition of an alkyne to a ketone, are inherently atom-economical.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov The catalytic methods described for alkynylation and hydration are examples of this principle in action.

Reduce Derivatives : Minimizing or avoiding the use of protecting groups or other temporary modifications can shorten synthetic routes and reduce waste. nih.gov One-pot syntheses of isoxazole derivatives are an effective way to achieve this. rsc.org

Aqueous Media Reactions and Sustainable Solvents

A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. mdpi.com

The synthesis of isoxazole derivatives has been successfully demonstrated in aqueous media. mdpi.comresearchgate.net For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can proceed efficiently in water without any catalyst to produce 5-arylisoxazoles in high yields. mdpi.comresearchgate.net Similarly, the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds to form 3,4,5-trisubstituted isoxazoles can be performed effectively in a water-methanol mixture. nih.gov

The advantages of using aqueous media include simplified work-up procedures, mild reaction conditions, and an improved environmental profile. mdpi.com While the low solubility of some organic substrates can be a challenge, techniques like the use of co-solvents, sonication, or phase-transfer catalysts can often overcome this limitation. nih.govorgchemres.org The development of such methods for the synthesis of this compound and its precursors represents a key direction for future sustainable chemical manufacturing.

Catalyst Development for Environmentally Benign Processes

The development of environmentally benign catalytic systems is a significant focus in modern organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. For the synthesis of this compound and its precursors, several green catalytic strategies can be employed, particularly in the key Sonogashira coupling and [3+2] cycloaddition steps.

Sonogashira Coupling:

Traditional Sonogashira couplings often rely on homogeneous palladium and copper catalysts, which can be difficult to separate from the product and may lead to contamination. To address this, significant research has been directed towards developing heterogeneous and recyclable catalysts.

One promising approach involves the use of high-speed ball milling for a solvent-free Sonogashira reaction. This mechanochemical method can proceed with iodo- and bromo-substituted aromatics. In some cases, the copper vial and ball material themselves can act as the catalyst, eliminating the need for a separate copper source.

Another green strategy is the use of bio-derived solvents. For instance, Cyrene™, a solvent derived from renewable sources, has been investigated as an alternative to traditional polar aprotic solvents like DMF in Sonogashira reactions. Optimization of reaction conditions, such as using a mild base like triethylamine (B128534) at moderate temperatures, can lead to high yields and complete conversion.

Copper-free Sonogashira couplings represent another advancement in making the reaction more environmentally friendly. A simple and effective catalytic system consisting of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has been shown to be highly effective for the coupling of 2-methyl-3-butyn-2-ol with a variety of aryl bromides.

The following table summarizes the results of a study on the copper-free Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol, showcasing the effect of different ligands and bases on the reaction yield.

| Entry | Ligand | Base | Yield (%) |

|---|---|---|---|

| 1 | P(p-tol)₃ | DBU | 95 |

| 2 | SPhos | DBU | 88 |

| 3 | XPhos | DBU | 85 |

| 4 | P(p-tol)₃ | K₂CO₃ | 65 |

| 5 | P(p-tol)₃ | Cs₂CO₃ | 78 |

[3+2] Cycloaddition:

For the construction of the isoxazole ring, environmentally benign methods for the [3+2] cycloaddition of nitrile oxides with alkynes have been developed. A notable green approach is the use of water as a reaction medium. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in water under mild basic conditions at room temperature. This method avoids the use of metal catalysts and organic solvents.

Another innovative and green technique is the use of agro-waste as a catalyst. For example, a greener protocol for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been developed using Water Extract of Orange Fruit Peel Ash (WEOFPA) as a catalyst in glycerol. This method proceeds under solvent-free conditions and offers advantages such as being eco-friendly, efficient, and avoiding hazardous solvents.

The following table presents data from the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using the WEOFPA/glycerol system with various aldehydes, demonstrating the versatility of this green catalytic approach.

| Entry | Aldehyde | Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 92 |

| 2 | 4-Chlorobenzaldehyde | 90 |

| 3 | 4-Methylbenzaldehyde | 91 |

| 4 | 4-Methoxybenzaldehyde | 89 |

| 5 | 2-Thiophenecarboxaldehyde | 86 |

These examples highlight the significant progress in developing environmentally benign catalytic processes that can be applied to the synthesis of complex molecules like this compound, paving the way for more sustainable chemical manufacturing.

Chemical Reactivity and Transformational Chemistry of 2 3 Methylisoxazol 5 Yl but 3 Yn 2 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is a cornerstone of modern synthetic chemistry, offering a linear scaffold for the construction of complex molecular architectures. Its reactivity is characterized by the acidic terminal proton and the electron-rich triple bond, which readily participates in cycloadditions, metal-catalyzed cross-coupling reactions, and various addition reactions.

Click Chemistry and 1,3-Dipolar Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The terminal alkyne of 2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition between a 1,3-dipole, such as an organic azide, and a dipolarophile, the alkyne, to form a stable five-membered heterocycle. organic-chemistry.orgresearchgate.net The most prominent application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds with high regioselectivity to exclusively yield 1,4-disubstituted 1,2,3-triazoles. This reaction is valued for its high yields, mild reaction conditions (often possible in aqueous media), and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science.

Reacting this compound with a diverse range of organic azides (R-N₃) under Cu(I) catalysis would produce a library of novel 1,4-disubstituted 1,2,3-triazole derivatives, linking the isoxazole (B147169) scaffold to another molecular fragment via a stable triazole linker.

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | High | researchgate.net |

| Propargyl Alcohol | Alkyl Azide | CuI, Base (e.g., Et₃N) | THF or DMF | Good to Excellent | |

| Aryl Alkyne | Aryl Azide | [Cu(PPh₃)₃Br] | Toluene | Excellent | organic-chemistry.org |

Another important 1,3-dipolar cycloaddition is the reaction with nitrile oxides to form isoxazoles. mdpi.com Since the parent molecule already contains an isoxazole, this reaction could be used to synthesize more complex structures containing multiple isoxazole rings. mdpi.comresearchgate.net

Transition Metal-Catalyzed Alkyne Functionalization (e.g., Sonogashira Coupling, Hydration)

The terminal alkyne is highly amenable to functionalization through various transition-metal-catalyzed reactions. rsc.org

Sonogashira Coupling: The Sonogashira reaction is a powerful cross-coupling method for forming C(sp)-C(sp²) bonds. wikipedia.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and tolerates numerous functional groups. wikipedia.org The compound this compound can be coupled with a wide array of functionalized aryl or vinyl halides to produce internal alkynes, thereby extending the carbon skeleton and creating complex conjugated systems. Studies on the closely related 2-methyl-3-butyn-2-ol (B105114) have demonstrated efficient copper-free Sonogashira coupling with various aryl bromides using a Pd(OAc)₂/P(p-tol)₃ catalyst system. beilstein-journals.orgnih.gov

Table 2: Example of Sonogashira Coupling Conditions for a Related Alkyne

| Alkyne | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-3-butyn-2-ol | 3-Bromoaniline (B18343) | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 86% | beilstein-journals.orgnih.gov |

| 2-Methyl-3-butyn-2-ol | 4-Bromotoluene | Pd(OAc)₂, PPh₃, CuI | - | - | 75% (overall) | rsc.org |

Hydration: The hydration of the terminal alkyne moiety follows Markovnikov's rule, yielding a methyl ketone. This transformation is typically catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid or, more recently, by gold or other transition metal catalysts under milder conditions. For this compound, this reaction would convert the ethynyl (B1212043) group into an acetyl group, yielding 3-hydroxy-3-(3-methylisoxazol-5-yl)butan-2-one.

Electrophilic and Nucleophilic Additions to the Alkyne

Electrophilic Addition: The π-bonds of the alkyne are susceptible to electrophilic addition. For instance, reaction with halogens (e.g., Br₂, Cl₂) typically results in the formation of a dihaloalkene. The addition often proceeds via an anti-addition mechanism. Similarly, the addition of hydrogen halides (HX) leads to vinyl halides.

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur. The most significant reaction in this class is the deprotonation of the terminal alkyne with a strong base (e.g., NaNH₂, n-BuLi) to form a highly nucleophilic acetylide anion. This anion can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, in C-C bond-forming reactions. organic-chemistry.org

Transformations at the Tertiary Alcohol Center

The tertiary propargylic alcohol is a reactive functional group that can undergo derivatization at the hydroxyl group or engage in characteristic rearrangement reactions.

Derivatization of the Hydroxyl Group (e.g., Protection, Etherification, Esterification)

The hydroxyl group can be readily modified to alter the molecule's properties or to protect it during subsequent synthetic steps. researchgate.net

Protection: To prevent interference from the acidic proton of the hydroxyl group in reactions involving strong bases or organometallics, it can be protected. Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. masterorganicchemistry.com These are typically formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine (B128534) and are easily removed using a fluoride (B91410) source (e.g., TBAF). masterorganicchemistry.com

Etherification: The alcohol can be converted into an ether via Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide. Lewis acid-catalyzed conditions have also been developed for the direct etherification of propargyl alcohols. nih.gov

Esterification: Esters can be formed by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base, or directly with carboxylic acids under Fischer esterification conditions. Propargyl esters themselves can serve as protecting groups for carboxylic acids. researchgate.net

Table 3: Common Derivatization Reactions for Hydroxyl Groups

| Reaction Type | Reagent(s) | Product | General Conditions | Reference |

|---|---|---|---|---|

| Silyl Ether Protection | TBDMS-Cl, Imidazole | O-TBDMS Ether | DMF, Room Temp | masterorganicchemistry.com |

| Esterification | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester | CH₂Cl₂, 0°C to RT | nih.gov |

| Etherification | NaH, then CH₃I | Methyl Ether | THF, 0°C to RT | nih.gov |

Rearrangement Reactions in Propargylic Alcohol Systems

Tertiary propargylic alcohols like this compound are known to undergo characteristic acid-catalyzed or metal-catalyzed rearrangements. wikipedia.org The two primary competing pathways are the Meyer-Schuster and Rupe rearrangements. wikipedia.orgsynarchive.com

Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated aldehyde or ketone. wikipedia.org For a terminal alkyne like the one in the title compound, the product would be an α,β-unsaturated aldehyde. The mechanism involves protonation of the hydroxyl group, loss of water to form a vinyl cation intermediate, followed by rearrangement and tautomerization. synarchive.com

Rupe Rearrangement: This pathway competes with the Meyer-Schuster rearrangement, particularly for tertiary alcohols. wikipedia.org It leads to the formation of an α,β-unsaturated ketone via an enyne intermediate. wikipedia.orgrsc.org The choice between the Meyer-Schuster and Rupe pathways is influenced by the reaction conditions and the substrate's structure. researchgate.net The use of milder Lewis acid or transition metal catalysts can often favor one pathway over the other. wikipedia.orgrsc.org

The electrophilic halogenation of propargyl alcohols can also lead to rearranged products, such as α-haloenones, through a process known as an electrophilic-intercepted Meyer-Schuster rearrangement. researchgate.netnih.govescholarship.org

Reactivity of the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle characterized by a weak nitrogen-oxygen bond. researchgate.net This intrinsic feature makes the ring susceptible to cleavage under certain conditions, particularly reductive or basic environments, while also allowing for various functionalization reactions on the ring itself. researchgate.netrsc.org The stability of the isoxazole system is often sufficient to permit manipulation of its substituents, yet the ring can be cleaved when necessary, making isoxazoles valuable synthetic intermediates. researchgate.net

The direct functionalization of the isoxazole ring can be complex due to its potential instability under strongly acidic or basic conditions. researchgate.net Consequently, methods often employ transition metal catalysts to achieve transformations under milder conditions. researchgate.net The primary positions for substitution on the isoxazole core are C3, C4, and C5. In the case of this compound, the C3 and C5 positions are already substituted with a methyl group and the but-3-yn-2-ol moiety, respectively. Therefore, any further direct functionalization would primarily target the C4 position.

Common strategies for isoxazole functionalization include:

Electrophilic Aromatic Substitution (SEAr): While isoxazoles are not highly nucleophilic, SEAr reactions can be employed to introduce various functional groups. researchgate.net

Deprotonation and Trapping: Generation of isoxazolyl anions followed by reaction with electrophiles is another pathway, though the basic conditions required can sometimes lead to ring cleavage. researchgate.netacs.org

Nucleophilic Aromatic Substitution (SNAr): This approach is particularly effective for isoxazoles bearing strong electron-withdrawing groups, such as a nitro group. An efficient protocol for the SNAr of 5-nitroisoxazoles with various nucleophiles has been developed, highlighting the potential for substitution at the C5 position. researchgate.net

For derivatives similar to the title compound, the introduction of substituents is often achieved during the synthesis of the ring itself, for instance, through 1,3-dipolar cycloaddition reactions between alkynes and nitrile oxides. researchgate.netrsc.org

The inherent weakness of the N-O bond in the isoxazole ring is a key determinant of its reactivity, making it a latent form of various difunctionalized compounds. researchgate.net Cleavage of this bond unlocks synthetic pathways to molecules such as 1,3-dicarbonyls, enaminoketones, β-hydroxy nitriles, and γ-amino alcohols. researchgate.net

Several pathways can induce the opening or rearrangement of the isoxazole ring:

Base-Promoted Ring Opening: Under basic conditions, deprotonation can lead to spontaneous ring opening to form a cyanoenolate intermediate. acs.org The Kemp elimination is one such transformation that proceeds under basic conditions. researchgate.net

Reductive Cleavage: Catalytic hydrogenation or other reductive methods can cleave the N-O bond, leading to various acyclic products.

Photochemical Rearrangement: Photoisomerization represents another route for isoxazole transformation. eurekaselect.com

Thermal Rearrangement: The Boulton-Katritzky rearrangement is a known thermal transformation pathway for isoxazole derivatives. researchgate.net

Fluorination-Induced Opening: Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor can trigger a ring-opening fluorination, yielding α-fluorocyanoketones under mild conditions. acs.org

Transformation to Other Heterocycles: Isoxazoles can be converted into other ring systems. For example, they can undergo rearrangement to form oxazoles under basic conditions in aprotic solvents. rsc.org Ring transformations into furan (B31954) and pyran derivatives have also been reported, involving a base-catalyzed ring opening in the presence of an aldehyde. rsc.org

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocyclic systems, including isoxazoles. This methodology avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity under relatively mild conditions, which is crucial for the sensitive isoxazole ring. researchgate.net

A significant application is the direct C-H arylation of isoxazoles. Research has demonstrated that a palladium catalyst can selectively activate the C-H bond at the 5-position for cross-coupling with aryl iodides, producing 5-arylisoxazoles in good yields. nih.govresearchgate.net This reaction is highly regioselective for the C5 position. researchgate.net While the title compound is already substituted at C5, this reactivity is fundamental to the synthesis of a broad class of 5-substituted isoxazole derivatives. The use of specific ligands, such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), and activators like silver fluoride (AgF) has been found to be critical for the success of this transformation. researchgate.net

Furthermore, palladium-catalyzed C-H activation has been utilized in annulation reactions to construct fused ring systems, such as benzo[d]isoxazoles, demonstrating the versatility of this approach in building molecular complexity around the isoxazole core. dntb.gov.uarsc.orgresearchgate.net

Tandem and Cascade Reactions Utilizing the Compound's Multifunctionality

The presence of three distinct reactive sites—the isoxazole ring, the tertiary propargyl alcohol, and the terminal alkyne—makes this compound an ideal substrate for tandem and cascade reactions. Such processes, where multiple bonds are formed in a single operation, are highly efficient for the rapid synthesis of complex molecular architectures.

Isoxazole derivatives can act as efficient N,O-bifunctional reagents in transition metal-catalyzed reactions with alkynes. rsc.orgrsc.org These reactions often proceed through the formation of a key α-imino metal carbene intermediate. rsc.org The nitrogen atom of the isoxazole attacks a metal-activated alkyne, triggering the cleavage of the N-O bond and generating the carbene, which can then undergo a variety of subsequent transformations. rsc.org

Gold and zinc catalysts are particularly effective in mediating such reactions:

Gold-Catalyzed Annulations: Gold catalysts can facilitate formal [4+2] annulation reactions between isoxazole derivatives (such as anthranils or 1,2-benzisoxazoles) and electron-deficient alkynes (like propiolates) to construct complex N-heterocycles. rsc.org

Cascade Reactions: Gold catalysis can also enable one-pot tandem reactions involving isoxazoles and diynamides to produce 3H-benzo[e]isoindoles. nih.govacs.org In these cascades, the isoxazole can act as a cocatalyst or a proton shuttle to facilitate later steps in the sequence after participating in the initial transformation. nih.govacs.org

The alkyne functionality in the title compound is a versatile handle for various transformations. In multicomponent reactions, such as the gold-catalyzed coupling of amides, aldehydes, and alkynes, the alkyne moiety can participate in the formation of other heterocyclic rings, like oxazoles. scispace.com The multifunctionality of the molecule allows for reaction sequences where the isoxazole ring is opened and the resulting intermediate undergoes subsequent cyclization involving the other functional groups, leading to diverse and highly functionalized products. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For derivatives of "2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol", one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are indispensable for unambiguous characterization. ipb.ptresearchgate.net

To confirm the complex carbon framework and proton environments of "this compound" and its reaction products, 2D NMR experiments are routinely employed. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a complete picture of the molecular connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the parent compound, it would show a correlation between the hydroxyl proton and any coupled neighbors, though this is often broadened or exchanged. In more complex derivatives, it is essential for tracing proton-proton networks within alkyl chains or substituted aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to. It is used to assign carbon resonances based on their known proton assignments. For the title compound, it would correlate the methyl protons to their respective carbon signals, the isoxazole (B147169) ring proton to its carbon, and the acetylenic proton to its sp-hybridized carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is critical for establishing the connectivity between different functional groups. For instance, HMBC would show correlations from the methyl protons on the isoxazole ring to the C3 and C4 carbons of the ring, and from the tertiary alcohol's methyl protons to the quaternary carbon (C2 of the butynol (B8639501) chain) and the C5 carbon of the isoxazole ring, confirming the link between the side chain and the heterocycle. nih.gov

The following table outlines the expected HMBC correlations for "this compound," which are crucial for piecing together its molecular structure.

| Proton(s) | Proton Chemical Shift (δ ppm, predicted) | Correlated Carbon(s) (via ²JCH, ³JCH) | Correlated Carbon Chemical Shift (δ ppm, predicted) |

| H (alkyne) | ~2.5 | C (quaternary, alkyne), C (tertiary alcohol) | ~85, ~65 |

| H (isoxazole ring) | ~6.2 | C3 (isoxazole), C5 (isoxazole), C (tertiary alcohol) | ~160, ~170, ~65 |

| CH₃ (on butynol) | ~1.7 | C (tertiary alcohol), C (alkyne) | ~65, ~85 |

| CH₃ (on isoxazole) | ~2.3 | C3 (isoxazole), C4 (isoxazole) | ~160, ~100 |

Data are predictive and based on typical chemical shifts for similar structural motifs.

Beyond static structure determination, advanced NMR methods can provide insights into dynamic processes and reaction mechanisms. For derivatives of "this compound," these studies could involve:

In-situ Reaction Monitoring: By acquiring NMR spectra at intervals throughout a reaction, the consumption of reactants, the formation of intermediates, and the appearance of products can be tracked in real-time. This is particularly useful for studying reactions at the alkyne or hydroxyl moiety, such as cycloadditions, metal-catalyzed couplings, or esterifications.

Kinetic Analysis: The rate of a chemical reaction can be determined by monitoring the change in concentration of a specific species over time using quantitative NMR (qNMR). This allows for the determination of reaction orders and activation parameters, providing a deeper understanding of the reaction mechanism.

Variable Temperature (VT) NMR: These studies can reveal information about dynamic processes such as conformational changes or tautomerism in complex derivatives. By analyzing changes in the NMR spectrum at different temperatures, the thermodynamics of these processes can be investigated.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov For "this compound" (molecular formula C₈H₉NO₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), typically within a few parts per million of the theoretical value. nih.gov

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint that can aid in structural elucidation. libretexts.org The fragmentation of the title compound is expected to proceed through several predictable pathways based on the stability of the resulting carbocations and radicals.

Key expected fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): Cleavage of a C-C bond adjacent to the oxygen atom of the tertiary alcohol is a common pathway, leading to a stable oxonium ion. This would result in a fragment with an m/z value of [M-15]⁺.

Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the isoxazole ring or the alkyne group.

Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is relatively weak and can cleave upon ionization, leading to a characteristic set of fragment ions. wikipedia.org

McLafferty Rearrangement: While not applicable to the parent compound, this pathway can be significant in derivatives with longer alkyl chains.

The table below details the predicted major fragments for "this compound" in an EI-MS experiment.

| m/z Value (predicted) | Ion Structure / Identity | Likely Origin |

| 151 | [C₈H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the butynol moiety |

| 110 | [C₅H₄NO]⁺ | Cleavage of the C-C bond between the alcohol and the ring |

| 96 | [C₅H₆NO]⁺ | Isoxazole ring-containing fragment |

| 82 | [C₅H₄N]⁺ | Fragment from isoxazole ring cleavage |

| 43 | [C₃H₃O]⁺ or [C₂H₃N]⁺ | Acylium ion from ring cleavage or other fragmentations |

Infrared (IR) Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. nih.gov The IR spectrum of "this compound" would display several characteristic absorption bands that confirm its structure. rsc.org Each functional group—hydroxyl, terminal alkyne, and methyl-substituted isoxazole—has a distinct vibrational frequency. rjpbcs.com

The analysis of these specific peaks provides rapid and reliable confirmation of the compound's synthesis and purity in a research setting.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3600 - 3200 | Strong, Broad |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C stretch | 2150 - 2100 | Medium to Weak |

| Alkyl | C-H stretch | 3000 - 2850 | Medium |

| Isoxazole Ring | C=N stretch | 1650 - 1550 | Medium |

| Isoxazole Ring | Ring stretching | 1450 - 1350 | Medium |

| Isoxazole Ring | N-O stretch | ~900 | Medium |

| Tertiary Alcohol | C-O stretch | 1200 - 1100 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While the parent compound "this compound" may or may not be readily crystalline, its solid derivatives can be analyzed by single-crystal X-ray crystallography. This technique provides the most definitive structural proof by mapping the precise positions of atoms in a crystal lattice. rsc.org

For a crystalline derivative, X-ray diffraction analysis would yield unambiguous data on:

Molecular Confirmation: Absolute confirmation of the atomic connectivity, unequivocally distinguishing it from any potential isomers.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule. This data can reveal subtle electronic effects, such as the influence of substituents on the geometry of the isoxazole ring. Studies on related isoxazole structures have detailed the planarity and bond distances of the heterocyclic ring. nih.govresearchgate.net

Conformation and Stereochemistry: Determination of the preferred three-dimensional shape (conformation) of the molecule in the solid state.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern the packing of molecules in the crystal. The hydroxyl group of the title compound, for example, would be expected to act as a hydrogen bond donor, influencing the crystal packing arrangement.

This technique is the gold standard for structural verification, providing an exact 3D model of the molecule as it exists in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.netnih.gov By calculating the electron density, DFT methods can predict a molecule's geometry, energy levels, and chemical reactivity. nih.govirjweb.com For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G or 6-31G(d,p), are employed to analyze their electronic structure and predict behavior. researchgate.netresearchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.comnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of isoxazole derivatives. researchgate.netnih.gov These quantum mechanical parameters provide a detailed picture of the molecule's reactivity. researchgate.net

Key Reactivity Indices Calculated from DFT:

Chemical Hardness (η): Measures resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO)/2. nih.gov

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. It is calculated as (EHOMO + ELUMO)/2. nih.gov

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as μ²/2η. nih.gov

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule. nih.gov

Interactive Table: Representative Global Reactivity Descriptors for Isoxazole Derivatives Below is a table showcasing typical reactivity indices derived from DFT calculations for isoxazole derivatives.

| Parameter | Formula | Typical Interpretation |

| HOMO Energy (EH) | - | Electron-donating ability |

| LUMO Energy (EL) | - | Electron-accepting ability |

| Energy Gap (ΔE) | EL - EH | Chemical reactivity and stability |

| Chemical Hardness (η) | (EL - EH) / 2 | Resistance to deformation of electron cloud |

| Chemical Potential (μ) | (EH + EL) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to act as an electrophile |

| Nucleophilicity Index (N) | EH - EH (TCE) | Propensity to act as a nucleophile |

Note: TCE (tetracyanoethylene) is used as a reference for the nucleophilicity scale.

Analysis of these descriptors helps in predicting how a molecule like 2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol will interact with other reagents. researchgate.net

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. This is crucial for understanding reaction mechanisms, such as the [3+2] cycloaddition reactions commonly used to synthesize isoxazole rings. nih.gov By calculating the potential energy surface, researchers can locate the minimum energy path from reactants to products.

The characterization of transition states—the highest energy point along a reaction coordinate—allows for the determination of activation energies, which govern the reaction rate. Theoretical frequency calculations are performed to confirm that a located structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These theoretical insights are in good agreement with experimental findings regarding reaction regioselectivity and feasibility. nih.gov

Molecular Dynamics (MD) Simulations of Intermolecular Interactions in Related Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering a detailed view of intermolecular interactions and conformational changes. acs.org For systems involving isoxazole derivatives, MD simulations can be used to assess the stability of ligand-protein complexes, which is vital in drug discovery. acs.orgresearchgate.net

In a typical MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track the atoms' movements over time. This generates a trajectory that reveals how the molecule interacts with its environment, such as a solvent or a biological receptor. acs.org For instance, simulations can evaluate the stability of docked isoxazole derivatives within the active site of an enzyme, providing insights into binding affinity. acs.org

Furthermore, direct chemical dynamics simulations have been used to study the collision-induced dissociation (CID) of deprotonated isoxazole and 3-methyl isoxazole. acs.orgnih.gov In these studies, the molecule is activated by collision with an inert atom (e.g., Argon), and the resulting fragmentation patterns are analyzed. acs.orgnih.gov This type of simulation helps to elucidate detailed, atomic-level dissociation mechanisms and provides information on the intrinsic stability and bonding of the molecule. acs.orgnih.gov

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govresearchgate.net For isoxazole derivatives, QSAR models have been developed to predict their therapeutic potential, such as anti-inflammatory activity. nih.govresearchgate.net

In a QSAR study, various molecular descriptors (physicochemical, electronic, or steric properties) are calculated for a series of related compounds. Statistical methods are then used to build a mathematical model that relates these descriptors to an observed biological activity. A well-developed QSAR model can be highly predictive, allowing for the screening of new, unsynthesized compounds and prioritizing them for synthesis and testing. nih.govresearchgate.net The development of a successful QSAR model is indicated by a close correlation between the observed and predicted activities for the compounds in the training set. nih.govresearchgate.net

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule and the energy barriers between them. For flexible molecules like this compound, which has rotatable single bonds, understanding the preferred conformation is key to predicting its interactions and properties.

Computational methods, including molecular mechanics and quantum chemical calculations, are used to explore the conformational landscape of a molecule. researchgate.netmdpi.com Techniques like Nuclear Overhauser Effect (NOESY) spectroscopy can be combined with theoretical calculations to determine the predominant conformation in solution. mdpi.com By comparing experimentally determined internuclear distances with those from calculated low-energy structures, researchers can establish the most probable three-dimensional shape of the molecule. mdpi.com Such analyses have shown that even small structural changes, like the introduction of a single atom, can significantly alter the conformational preferences of a molecule, which in turn can affect its biological activity. mdpi.com

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The unique combination of an isoxazole (B147169) ring and a propargyl alcohol functionality within 2-(3-Methylisoxazol-5-yl)but-3-yn-2-ol makes it a promising precursor for the synthesis of a wide array of heterocyclic compounds. The alkyne can participate in various cyclization and cycloaddition reactions, while the isoxazole ring can act as a directing group or be incorporated into a larger fused system.

Annulation Reactions to Form Fused Heterocycles

The terminal alkyne of this compound is a key functional group for annulation reactions, which involve the formation of a new ring fused to an existing one. Various metal-catalyzed and thermal cyclization reactions can be envisioned to construct fused heterocyclic systems. For instance, intramolecular cyclization of a suitably functionalized derivative could lead to the formation of isoxazolo-fused pyridines, pyrimidines, or other nitrogen-containing heterocycles.

| Reactant Type | Reaction Conditions | Product Type | Potential Application |

| Isoxazolyl-alkyne with a tethered azide | Metal catalysis (e.g., Cu(I)) | Isoxazolo-fused triazole | Medicinal chemistry scaffolds |

| Isoxazolyl-alkyne with a tethered amine | Transition metal catalysis | Isoxazolo-fused pyridine | Ligands for catalysis |

| Isoxazolyl-alkyne with a tethered halide | Palladium-catalyzed cyclization | Isoxazolo-fused lactone | Natural product synthesis |

Construction of Spiro- and Bridged Molecular Architectures

The tertiary alcohol and the alkyne in this compound can be exploited to construct more complex three-dimensional structures like spirocycles and bridged systems. Spirocycles, which contain two rings connected by a single common atom, and bridged systems, with two rings sharing two or more common atoms, are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space.

The synthesis of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes, which are bridged systems and analogues of cocaine, has been reported. Although the exact starting material was not specified as this compound, the structure of the final product suggests that a precursor containing a 3-methylisoxazol-5-yl moiety was utilized. This work highlights the potential of isoxazole-containing building blocks in the synthesis of complex bridged molecular architectures with potential biological activity.

| Target Architecture | Key Reaction Type | Functional Groups Involved | Potential Significance |

| Spiro-isoxazoline | Intramolecular cyclization | Alkyne and a tethered nucleophile | Access to novel 3D scaffolds |

| Bridged bicyclo[X.Y.Z]alkane | Diels-Alder or other cycloadditions | Alkyne as dienophile/dipolarophile | Synthesis of natural product analogues |

Intermediate in the Synthesis of Complex Natural Products and Analogues

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents. The isoxazole moiety is present in several natural products and clinically used drugs. The structural features of this compound make it a plausible intermediate for the synthesis of complex natural product analogues.

The isoxazole ring can be considered a bioisostere for other functional groups, such as esters or amides, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The alkyne and alcohol functionalities provide handles for further elaboration and connection to other parts of a complex molecule. For instance, the alkyne can be used in Sonogashira coupling reactions to append aryl or heteroaryl groups, or it can be reduced to an alkene or alkane to provide conformational flexibility.

A review of the literature indicates that isoxazole-containing fragments have been incorporated into a variety of natural product scaffolds to modify their biological activity. These studies demonstrate the general principle of using isoxazole-containing building blocks to generate novel analogues of complex natural products.

| Natural Product Class | Potential Modification | Synthetic Strategy | Therapeutic Area |

| Alkaloids | Incorporation of the isoxazolyl-butynol side chain | Cross-coupling reactions | Neurology, Oncology |

| Terpenoids | Annulation of the isoxazole ring onto the core | Cycloaddition reactions | Anti-inflammatory, Anti-cancer |

| Macrolides | Esterification with a derivative of the title compound | Acylation reactions | Antibiotics, Immunosuppressants |

Role in the Design and Synthesis of Advanced Organic Materials

The rigid, planar structure of the isoxazole ring and the linear geometry of the alkyne in this compound suggest its potential utility in the design and synthesis of advanced organic materials. These materials can have applications in electronics, photonics, and polymer science.

The alkyne functionality is particularly useful for the synthesis of conjugated polymers through polymerization reactions such as Glaser coupling or other cross-coupling methodologies. The resulting polymers could exhibit interesting electronic and optical properties due to the extended π-conjugation. The isoxazole ring, with its heteroatoms, can influence the material's properties, such as its solubility, thermal stability, and ability to coordinate with metals.

While there are no specific reports on the use of this compound in materials science, the general use of isoxazole- and alkyne-containing monomers in the synthesis of functional polymers is an active area of research. These studies provide a strong basis for the potential of the title compound in this field.

| Material Type | Key Monomer Feature | Polymerization Method | Potential Application |

| Conjugated Polymers | Alkyne for π-system extension | Glaser coupling, Sonogashira polymerization | Organic electronics, sensors |